![molecular formula C15H8Cl2N4 B2645336 3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-17-9](/img/structure/B2645336.png)
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
“3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline” is a derivative of triazoloquinazoline . Triazoloquinazolines have been studied for their potential anticancer activity . They are known to inhibit PCAF (P300/CBP-associated factor), a potential therapeutic target for cancer treatment .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives involves the bioisosteric modification of the triazolophthalazine ring system . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity .Scientific Research Applications
Antihistaminic Activity
Research on derivatives of [1,2,4]triazolo[4,3-a] quinazolines has shown significant H1-antihistaminic activity. For instance, studies have synthesized and tested compounds like 4-(3-chlorophenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, which exhibited potent antihistaminic effects with minimal sedation compared to traditional drugs such as chlorpheniramine maleate (Gobinath, Subramanian, & Alagarsamy, 2015).
Anticancer Activity
A derivative, 3-(5-Nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline (NTCHMTQ), demonstrated cytotoxicity against the human cancer cell line HeLa, indicating potential as an anticancer agent. This compound's interaction with DNA was also explored, though no DNA damage was observed under the study conditions (Ovádeková et al., 2005).
Fluorescent Properties
Another study focused on amino-[1,1']-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives, exploring their fluorescent properties. These compounds were found to emit a broad range of wavelengths with high fluorescent quantum yields, showing promise for applications in fluorescence imaging and sensing (Kopotilova et al., 2023).
Antimicrobial Activity
Compounds based on [1,2,4]triazolo[4,3-c]quinazoline structures have also been synthesized and evaluated for their antimicrobial activity. For example, novel and new fused heterocyclic systems have demonstrated significant antimicrobial activity against various bacteria and fungi, highlighting their potential in addressing antibiotic resistance (Pandey et al., 2009).
Mechanism of Action
Triazoloquinazoline derivatives, including “3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline”, are known to inhibit PCAF, a potential therapeutic target for cancer treatment . The results of molecular docking and pharmacokinetic studies suggest that PCAF binding could be the mechanism of action of these derivatives .
Future Directions
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N4/c16-9-5-6-10(12(17)7-9)14-19-20-15-11-3-1-2-4-13(11)18-8-21(14)15/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXOWRQBNSMONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C=N2)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline |
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